molecular formula C9H6N2 B020398 5-Cyanoindole CAS No. 15861-24-2

5-Cyanoindole

Cat. No.: B020398
CAS No.: 15861-24-2
M. Wt: 142.16 g/mol
InChI Key: YHYLDEVWYOFIJK-UHFFFAOYSA-N
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Description

5-Cyanoindole is an organic compound belonging to the indole family, characterized by a cyano group (-CN) attached to the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of the cyano group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanoindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.

Major Products:

Scientific Research Applications

Biological Applications

5-Cyanoindole and its derivatives play a crucial role in biological research, particularly in the study of protein dynamics and bacterial processes.

Fluorescence Studies

Recent investigations have highlighted the utility of this compound as a fluorescent probe. It has been shown to serve as a biological fluorophore, which can be employed to study protein conformations and dynamics. The fluorescence properties of cyanoindoles vary significantly with solvent, influencing their application in fluorescence spectroscopy and microscopy for investigating bacterial signaling processes such as antibiotic resistance and biofilm formation .

Synthesis of Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including antidepressants.

Vilazodone Hydrochloride Synthesis

A notable application is in the synthesis of 3-(4-chlorobutyl)-5-cyanoindole, an intermediate for vilazodone hydrochloride, an antidepressant. This synthesis method emphasizes environmental safety by avoiding toxic reagents and achieving high yields through cleaner production processes . The method's efficiency and reduced environmental impact make it suitable for industrial applications.

Material Science Applications

This compound is also significant in the field of materials science, particularly in the development of conductive polymers and nanofibers.

Conductive Polymers

Poly(this compound) has been synthesized and characterized for its electrochemical properties. This polymer exhibits stability during electrospinning processes, making it suitable for applications in sensors and energy storage devices. Its ability to adsorb heavy metals from aqueous solutions has been investigated, showcasing its potential for environmental remediation .

Nanofiber Production

The electrospinning of poly(this compound) results in nanofibers that can be functionalized for various applications, including the adsorption of metal ions like Pd(II) and Cd(II). Studies have analyzed factors affecting adsorption properties such as pH, concentration, and temperature, indicating that these nanofibers could be beneficial in wastewater treatment technologies .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Biological FluorophoreUsed to study protein dynamics and bacterial signalingExhibits varying fluorescence properties based on solvent
Pharmaceutical IntermediateIntermediate for vilazodone hydrochloride synthesisHigh yield synthesis with reduced environmental impact
Conductive PolymersPoly(this compound) used in electrochemical applicationsStable during processing; potential for energy storage
Nanofiber ProductionElectrospun fibers for heavy metal ion adsorptionEffective in removing contaminants from water

Mechanism of Action

The mechanism of action of 5-Cyanoindole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Indole: The parent compound of 5-Cyanoindole, lacking the cyano group.

    4-Cyanoindole: Similar structure but with the cyano group at the fourth position.

    3-Cyanoindole: Cyano group attached to the third position.

Uniqueness: this compound is unique due to its specific positioning of the cyano group, which influences its reactivity and biological activity. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive compounds .

Biological Activity

5-Cyanoindole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial properties, fluorescence characteristics, and potential applications in drug development.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). A study reported that this compound exhibited improved activity against MRSA strains compared to other indole derivatives. The minimum inhibitory concentration (MIC) values indicated that it was more effective than some standard antibiotics, with values as low as 2 µg/mL for certain strains .

Table 1: Antibacterial Activity of this compound

CompoundStrainMIC (µg/mL)
This compoundMRSA USA300 Lac* lux4
This compoundMSSA ATCC65382
5-ChloroindoleMRSA USA300 Lac* luxSimilar
5-BromoindoleMRSA USA300 Lac* lux64

The introduction of a cyano group at the 5-position of the indole ring was shown to enhance antibacterial activity compared to other substitutions, such as chloro or bromo groups. The study concluded that the structural modifications significantly influence the biological efficacy of these compounds .

Fluorescence Properties

The fluorescence properties of this compound have also been investigated, revealing its potential as a biological fluorophore. Research indicated that the fluorescence lifetime of this compound varies with solvent polarity, which is crucial for applications in fluorescence spectroscopy. In aqueous solutions, it demonstrated a relatively long fluorescence lifetime, making it suitable for biological imaging applications .

Table 2: Fluorescence Lifetimes of this compound in Different Solvents

SolventFluorescence Lifetime (ns)
Water<0.05
DMSO4.3
D2O9.3

These findings suggest that the photophysical properties of this compound can be tuned by altering the solvent environment, which may affect its utility in biological studies .

Case Studies and Research Findings

Several studies have explored the broader implications of using cyano-substituted indoles in medicinal chemistry:

  • Antimicrobial Activity : A novel series of indole derivatives, including those with cyano substitutions, have shown significant antimicrobial activity. The findings support further exploration into their mechanisms of action and potential therapeutic uses against resistant bacterial strains .
  • Synthesis and Yield : The synthesis of this compound has been optimized to achieve high yields and purity. A method utilizing N-methylpyrrolidine as a solvent resulted in yields exceeding 98%, indicating its feasibility for large-scale production .
  • Molecular Docking Studies : Recent molecular docking studies have indicated that compounds similar to this compound exhibit promising binding affinities to bacterial regulatory proteins, suggesting potential roles in modulating bacterial behavior and resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the electronic structure of 5-cyanoindole in ground and excited states?

  • Ultraviolet-visible (UV-Vis) spectroscopy and time-resolved fluorescence spectroscopy are critical for analyzing the electronic transitions and excited-state lifetimes of this compound. For example, fluorescence quantum yields and transition dipole moments (TDM) can distinguish between La and Lb states, as observed in isomer-specific studies . Nuclear Magnetic Resonance (NMR) spectroscopy under variable temperature and pressure conditions is also effective for probing carbamate stabilization and fluxional behavior in reactions involving CO2 .

Q. How should experimental protocols for synthesizing this compound derivatives ensure reproducibility?

  • Detailed synthetic procedures must include stoichiometric ratios, reaction temperatures, and purification methods (e.g., column chromatography). Controlled conditions for nitrile group reactivity, such as inert atmospheres, should be documented. For novel compounds, provide <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis data. Reproducibility guidelines align with standards for reporting synthetic chemistry in peer-reviewed journals .

Q. What are the best practices for resolving contradictory fluorescence quantum yield values in this compound studies?

  • Calibrate instrumentation using reference compounds with known quantum yields. Account for solvent polarity and temperature effects, as aqueous environments significantly increase fluorescence efficiency compared to isolated molecules . Triplicate measurements and error bars (e.g., standard deviation) must be reported to validate reproducibility.

Advanced Research Questions

Q. How can computational methods reconcile differences in excited-state assignments between this compound and its isomers (e.g., 3-cyanoindole)?

  • Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can model electron density redistribution upon excitation. For this compound, the La state dominates due to electron density shifts at the cyano group, unlike 3-cyanoindole’s Lb state. Validate models against experimental TDM orientations and oscillator strengths .

Q. What methodologies address discrepancies in carbamate stabilization mechanisms during this compound reactions with CO2?

  • Use <i>in situ</i> NMR spectroscopy to monitor carbamate formation under varying pressures (1–10 bar CO2) and temperatures (0–25°C). Kinetic studies can distinguish between thermodynamic stabilization (favored at low temperatures) and pressure-dependent equilibria .

Q. How should researchers design experiments to investigate solvent effects on this compound’s photophysical properties?

  • Systematic solvent screening (e.g., water, acetonitrile, cyclohexane) paired with UV-Vis and fluorescence spectroscopy can reveal solvatochromic shifts. For aqueous studies, include pH controls to assess protonation effects on excited-state lifetimes .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing variability in this compound’s spectroscopic data?

  • Apply t-tests or ANOVA to compare means across experimental groups (e.g., solvent systems). Use error bars and confidence intervals (95%) in graphical data representations. For lifetime measurements, multi-exponential fitting of decay curves improves accuracy .

Q. How can researchers validate the purity of this compound derivatives when commercial sources lack detailed characterization?

  • Cross-reference melting points (e.g., 106–109°C for this compound ) with differential scanning calorimetry (DSC). Combine HPLC with UV detection and mass spectrometry to confirm absence of byproducts .

Q. Experimental Design & Reporting

Q. What criteria should guide the selection of control experiments in this compound reactivity studies?

  • Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known carbamate-forming agents). For photochemical studies, dark controls rule out thermal degradation .

Q. How should researchers structure supporting information for studies involving this compound?

  • Provide raw spectral data (NMR, IR), computational input files, and crystallographic CIFs (if applicable). Tabulate fluorescence lifetimes and quantum yields with error margins. Follow journal-specific guidelines for supplementary material formatting .

Properties

IUPAC Name

1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYLDEVWYOFIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Record name 5-cyanoindole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91201-84-2
Record name 1H-Indole-5-carbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91201-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40166477
Record name Indole-5-carbonitrile
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-24-2
Record name Indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15861-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carbonitrile
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Record name Indole-5-carbonitrile
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Record name Indole-5-carbonitrile
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Synthesis routes and methods I

Procedure details

CuCN (3.7 g, 40.70 mmol) was added to a solution of 5-bromo-1H-indole (5 g, 25.26 mmol) in 1-methylpyrrolidin-2-one (25 mL), and the resulting solution was stirred at reflux for 18 hours. The reaction mixture was then added to 200 g of ice and the mixture was filtered. The filter cake was washed with ammonium hydroxide (3×50 mL). The residue was dissolved in chloroform (600 mL) and then filtered. The organic layer was washed with water (200 mL), and dried (MgSO4). After a further filtration, the filtrate was concentrated to yield 3.7 g (82%) of 1H-indole-5-carbonitrile as brown oil.
Name
CuCN
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-iodoindole (0.36 g; 1.48 mmol), NaCN (0.15 g; 3 mmol), Pd(Ph3)4 (0.23 g; 0.22 mmol) and CuI (0.06 g; 0.3 mmol) in anhydrous CH3CN (3 ml) was refluxed for 2.5 h under N2. After cooling to room temperature, the mixture was diluted to 20 ml with EtOAc and filtered through a pad of Celite. The filtrate was washed with H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated to dryness under reduced pressure, dissolved in a small volume of CH2Cl2 and filtered through a small pad of SiO2, which was washed with fresh CH2Cl2. The combined filtrates were evaporated to dryness under reduced pressure to give the title compound (0.2 g; 95%) as colourless solid. 1H-NMR (CDCl3) 6.62 (tr, 1H, J=2.5 Hz); 7.33 (tr, 1H, J=2.5 Hz); 7.39-7.47 (m, 2H); 7.98 (s, 1H); 8.51 (broad s, 1H).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.06 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.00 mmol) dried KI (55 mg, 0.331 mmol, 20 mol %) and CuI (32 mg, 0.168 mmol, 10 mol %), 5-Bromoindole (327 mg, 1.667 mmol), evacuated and backfilled with argon three times. Anhydrous toluene (1.1 mL) and N,N′-dimethylethylenediamine (180 μL, 1.691 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The organic layers combined were washed with 5 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with a desired product area of 99%. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 225 mg (95% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
32 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
180 μL
Type
reactant
Reaction Step Four
Quantity
1.1 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Cyanoindole
5-Cyanoindole
5-Cyanoindole
5-Cyanoindole
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5-Cyanoindole

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